2-Methylisothiouronium chloride
Overview
Description
2-Methylisothiouronium chloride is an organic compound with the molecular formula C2H7ClN2S. It is a white crystalline solid that is stable at room temperature. This compound is primarily used as a catalyst in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylisothiouronium chloride can be synthesized through the reaction of thiourea with methyl iodide, followed by treatment with hydrochloric acid. The reaction typically proceeds as follows:
- Thiourea reacts with methyl iodide to form S-methylisothiourea.
- The S-methylisothiourea is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
- Mixing thiourea and methyl iodide in a suitable solvent.
- Heating the mixture to promote the reaction.
- Adding hydrochloric acid to precipitate the this compound.
- Filtering and purifying the product through recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Methylisothiouronium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted isothiouronium derivatives.
Scientific Research Applications
2-Methylisothiouronium chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of dyes, photographic chemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-methylisothiouronium chloride involves its ability to form hydrogen bonds and interact with various molecular targets. It acts as a nucleophile, participating in substitution reactions and forming stable complexes with electrophiles. The molecular targets include enzymes and proteins, where it can inhibit or modify their activity through covalent bonding .
Comparison with Similar Compounds
Thiourea: Similar in structure but lacks the methyl group.
S-Methylisothiourea: Similar but does not have the chloride ion.
Methylisothiazolinone: An isothiazolinone derivative with different applications.
Uniqueness: 2-Methylisothiouronium chloride is unique due to its specific reactivity and stability. The presence of the methyl group and chloride ion enhances its nucleophilicity and makes it a versatile reagent in organic synthesis. Its ability to form stable complexes with various substrates sets it apart from other similar compounds .
Properties
IUPAC Name |
methyl carbamimidothioate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2S.ClH/c1-5-2(3)4;/h1H3,(H3,3,4);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYWEAYKLGCRRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2986-19-8 (Parent) | |
Record name | 2-Methylisothiouronium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053114571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
126.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53114-57-1 | |
Record name | Carbamimidothioic acid, methyl ester, monohydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53114-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylisothiouronium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053114571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-methylisothiouronium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.048 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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